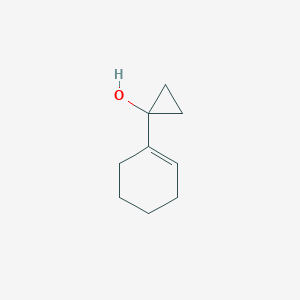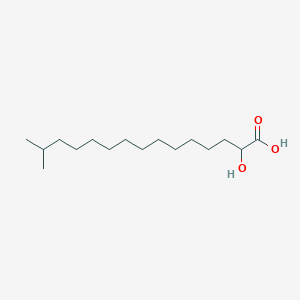![molecular formula C11H12N2O2 B14680069 Methyl 3-[(E)-phenyldiazenyl]but-2-enoate CAS No. 35467-87-9](/img/structure/B14680069.png)
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a diazenyl group, and a but-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-phenyldiazenyl]but-2-enoate typically involves the reaction of a diazonium salt with an ester. One common method is the diazotization of aniline to form the diazonium salt, followed by coupling with methyl but-2-enoate under basic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism by which Methyl 3-[(E)-phenyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(E)-phenyldiazenyl]propanoate
- Ethyl 3-[(E)-phenyldiazenyl]but-2-enoate
- Methyl 3-[(E)-phenyldiazenyl]pent-2-enoate
Uniqueness
Methyl 3-[(E)-phenyldiazenyl]but-2-enoate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the diazenyl and ester groups allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
35467-87-9 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 3-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
KUUXOVJZFNBMNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


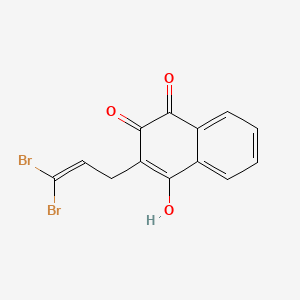
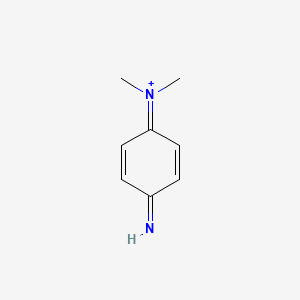
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
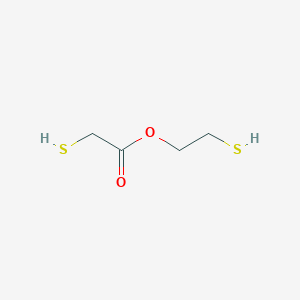


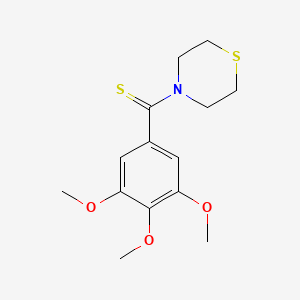
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)



